Cafedrine hydrochloride
Overview
Description
Cafedrine hydrochloride is a chemical compound known for its use as a cardiac stimulant and antihypotensive agent. It is a chemical linkage of norephedrine and theophylline, and it is primarily used to increase blood pressure in individuals suffering from hypotension . This compound has been marketed under various brand names, including Akrinor, and is available in several regions, including Europe, South Africa, and Indonesia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cafedrine hydrochloride involves the chemical linkage of norephedrine and theophylline. The process typically includes the following steps:
Norephedrine Synthesis: Norephedrine is synthesized through the reduction of norephedrine hydrochloride using a reducing agent such as lithium aluminum hydride.
Theophylline Synthesis: Theophylline is synthesized from xanthine derivatives through methylation and subsequent purification processes.
Linkage Formation: The final step involves the chemical linkage of norephedrine and theophylline under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Cafedrine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Oxides of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives of this compound.
Scientific Research Applications
Cafedrine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Utilized as a cardiac stimulant and antihypotensive agent in clinical settings.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Cafedrine hydrochloride exerts its effects through a combination of mechanisms:
Cardiac Stimulation: It increases cardiac output by enhancing the contractility of cardiac muscle cells.
Vasoconstriction: It induces vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.
Molecular Targets: The primary molecular targets include adrenergic receptors and adenosine receptors, which mediate its stimulatory effects on the cardiovascular system.
Comparison with Similar Compounds
Cafedrine hydrochloride can be compared with other similar compounds, such as:
Phenylephrine: A strong vasopressor that predominantly stimulates alpha-adrenergic receptors, leading to increased blood pressure and reflex bradycardia.
Theodrenaline: A combination of noradrenaline and theophylline, similar to cafedrine, used for its cardiac stimulant and antihypotensive properties.
Uniqueness: this compound is unique due to its dual action as both a cardiac stimulant and a vasoconstrictor, making it highly effective in managing hypotensive states without significantly altering heart rate .
Properties
IUPAC Name |
7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3.ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTZHZDGHMJDPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3039-97-2 | |
Record name | [R-(R*,S*)]-3,7-dihydro-7-[2-[(2-hydroxy-1-methyl-2-phenylethyl)amino]ethyl]-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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